molecular formula C10H9NO3 B1524726 4-(2-Aminophenyl)-4-oxobut-2-enoic acid CAS No. 36920-52-2

4-(2-Aminophenyl)-4-oxobut-2-enoic acid

Cat. No. B1524726
CAS RN: 36920-52-2
M. Wt: 191.18 g/mol
InChI Key: JDURMNXYFQKLAC-UHFFFAOYSA-N
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Description

“4-(2-Aminophenyl)-4-oxobut-2-enoic acid” is an organic compound that belongs to the class of alkyl-phenylketones . Its molecular formula is C10H9NO4 .


Molecular Structure Analysis

The molecular structure of “4-(2-Aminophenyl)-4-oxobut-2-enoic acid” consists of an average mass of 207.183 Da and a monoisotopic mass of 207.053162 Da .

Scientific Research Applications

Synthesis and Characterization of Complexes

  • Synthesis of Metal Complexes: Research by Ferenc et al. (2017) explores the synthesis of complexes using a compound similar to 4-(2-Aminophenyl)-4-oxobut-2-enoic acid with various transition metal ions. These complexes were characterized using several physico-chemical methods, revealing that they mostly contained water molecules and that the carboxylate groups acted as bidentate ligands (Ferenc et al., 2017).

Synthesis of Heterocyclic Compounds

  • Antibacterial Compound Synthesis: El-Hashash et al. (2015) and (2014) utilized a compound structurally related to 4-(2-Aminophenyl)-4-oxobut-2-enoic acid to synthesize various heterocyclic compounds. These compounds showed promising antibacterial activities, highlighting the compound's potential in creating novel antimicrobial agents (El-Hashash et al., 2015), (El-Hashash et al., 2014).

Molecular Structure Studies

  • Structural Analysis: Lo and Ng (2009) conducted a study on a related compound, focusing on its molecular structure. The study revealed that the compound forms a flat ribbon structure through hydrogen bonds, which could be significant in understanding its reactivity and potential applications in various fields (Lo & Ng, 2009).

Neuroprotective Agents

  • Inhibition of Kynurenine-3-Hydroxylase: Drysdale et al. (2000) synthesized derivatives of 4-(2-Aminophenyl)-4-oxobut-2-enoic acid and studied their role as inhibitors of kynurenine-3-hydroxylase. These compounds were identified as potent inhibitors and have implications in neuroprotection (Drysdale et al., 2000).

Synthesis of Enantiomerically Enriched Compounds

  • Synthesis of Homotryptophan Analogues: Berkeš et al. (2007) reported the synthesis of enantiomerically enriched 2-amino-4-heteroaryl-4-oxobutanoic acids, which are analogues of homotryptophan. These compounds were synthesized using a compound similar to 4-(2-Aminophenyl)-4-oxobut-2-enoic acid, demonstrating its utility in producing complex organic molecules (Berkeš et al., 2007).

Cancer Cell Inhibition

  • Cytotoxicity Against Carcinoma Cells: Zayed et al. (2019) investigated novel N-maleanilinic acid derivatives for their cytotoxic effects on carcinoma cells. This study underscores the potential of derivatives of 4-(2-Aminophenyl)-4-oxobut-2-enoic acid in cancer research (Zayed et al., 2019).

properties

IUPAC Name

4-(2-aminophenyl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14/h1-6H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDURMNXYFQKLAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20698706
Record name 4-(2-Aminophenyl)-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20698706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminophenyl)-4-oxobut-2-enoic acid

CAS RN

36920-52-2
Record name 4-(2-Aminophenyl)-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20698706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Carreño, MF Pires, SR Woodcock, T Brzoska… - Science …, 2022 - science.org
The up-regulation of kynurenine metabolism induces immunomodulatory responses via incompletely understood mechanisms. We report that increases in cellular and systemic …
Number of citations: 3 www.science.org
N Unger - 2020 - opus.bibliothek.uni-wuerzburg.de
The stability of Trp in pure solutions and in parenteral AA formulations was evaluated with regard to typically used manufacturing processes, storage conditions and primary packaging. …
Number of citations: 3 opus.bibliothek.uni-wuerzburg.de
YP Tsentalovich, OA Snytnikova… - Russian Chemical …, 2008 - iopscience.iop.org
Kynurenine and its derivatives are present in the lens of the human eye, where they perform the function of UV filters. Photochemical and thermal reactions of these compounds, which …
Number of citations: 21 iopscience.iop.org

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